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Compound of Interest

4-Methyl-3-nitropyridine
Compound Name:
hydrochloride

Cat. No.: B1590557

An In-Depth Technical Guide to the Structure Elucidation of 4-Methyl-3-nitropyridine
Hydrochloride

This guide provides a comprehensive, methodology-driven approach to the structural
elucidation of 4-Methyl-3-nitropyridine hydrochloride. Designed for researchers, scientists,
and drug development professionals, this document moves beyond simple procedural lists to
explain the causality behind experimental choices, ensuring a robust and self-validating
analytical workflow. We will integrate data from multiple state-of-the-art analytical techniques to
build an unassailable structural confirmation.

Introduction and Physicochemical Profile

4-Methyl-3-nitropyridine hydrochloride (also known as 3-Nitro-4-picoline hydrochloride) is a
heterocyclic organic compound that serves as a versatile building block in synthetic chemistry,
particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its pyridine
core, substituted with a methyl and a nitro group, offers unique reactivity for creating more
complex molecules.[1] The hydrochloride salt form generally enhances water solubility, making
it amenable to various reaction conditions and biological assays.[1][2]

Given its role as a key intermediate, unambiguous confirmation of its molecular structure is
paramount to ensure the integrity of subsequent research and development. This guide
outlines the integrated analytical strategy for its complete structural characterization.
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Table 1: Physicochemical Properties of 4-Methyl-3-nitropyridine Hydrochloride

Property Value Source(s)

CeH7CIN20:2 (or
Molecular Formula [1][2]
CeHeN202-HCI)

Molecular Weight ~174.59 g/mol [1][2]

CAS Number 856835-53-5 2]

White to light yellow solid or
Appearance _ _ _ [3]
low melting point solid

Melting Point 24-28°C (for the free base) [3]

Solubility Soluble in water [1112]
3-Nitro-4-picoline

Synonyms ) [1]
hydrochloride

The Analytical Workflow: A Multi-Technique
Approach

The structure elucidation of an organic molecule is a process of assembling evidence. No
single technique provides all the answers. Instead, we use a complementary suite of methods
where the output of one technique validates and builds upon the others. The workflow is
designed to confirm three key aspects: molecular formula, connectivity, and three-dimensional
arrangement.
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Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Molecular
Formula

Expertise & Experience: Mass spectrometry is the first-line technique for determining the
molecular weight of a compound. For 4-Methyl-3-nitropyridine hydrochloride, we expect to
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see an ion corresponding to the protonated free base [M+H]*, as the HCI salt will typically
dissociate in the ion source. High-resolution mass spectrometry (HRMS) is crucial as it
provides a highly accurate mass measurement, allowing for the unambiguous determination of
the molecular formula.

Expected Results:

o Free Base (CsHsN202): Molecular Weight = 138.0429 g/mol .[4]

o Expected [M+H]* lon (HRMS): 139.0502 m/z.[4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

o Sample Preparation: Dissolve ~0.1 mg of 4-Methyl-3-nitropyridine hydrochloride in 1 mL
of a suitable solvent (e.g., methanol or acetonitrile/water).

 Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution
mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

e Analysis Mode: Operate in positive ion mode to detect the [M+H]* ion.
o Data Acquisition: Acquire data over a mass range of m/z 50-500.

o Data Analysis: Identify the monoisotopic peak for the [M+H]* ion. Use the instrument
software to calculate the elemental composition based on the accurate mass measurement
and compare it to the theoretical formula (CeH7N202 for the protonated species). The
measured mass should be within 5 ppm of the theoretical value.

Infrared (IR) Spectroscopy: Identifying Key
Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the
functional groups present in a molecule. The vibrational frequencies of specific bonds provide a
characteristic "fingerprint." For our target molecule, the most informative regions will be those
corresponding to the nitro group, the aromatic pyridine ring, and C-H bonds.
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Trustworthiness: The presence of strong, characteristic absorption bands for the nitro group
serves as a critical self-validating data point. Their absence would immediately cast doubt on
the proposed structure.

Table 2: Characteristic IR Absorption Bands

. Expected Wavenumber o
Functional Group ( 1 Description
cm-

Nitro (NOz) Asymmetric

~1520 - 1560 Strong, sharp absorption
Stretch
Nitro (NOz2) Symmetric Stretch ~1340 - 1360 Strong, sharp absorption
Aromatic C=C and C=N Multiple medium to strong
~1400 - 1600
Stretch bands
Aromatic C-H Stretch > 3000 Medium to weak bands
Aliphatic C-H Stretch (Methyl) ~2850 - 3000 Medium to weak bands

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

e Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly
onto the ATR crystal (e.g., diamond or germanium).

e Background Scan: Perform a background scan with no sample present to account for
atmospheric CO2z and H20.

e Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the
spectrum.

o Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm~1 over a range
of 4000-400 cm™2.

o Data Analysis: Process the resulting spectrum (transmittance vs. wavenumber) to identify the
characteristic peaks as listed in Table 2. The NIST WebBook provides reference spectra for
the free base that can be used for comparison.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Carbon-Hydrogen Framework

Expertise & Experience: NMR is the most powerful technique for determining the precise
connectivity of atoms in a molecule. *H NMR provides information about the number and
environment of hydrogen atoms, while 3C NMR does the same for carbon atoms. The
hydrochloride salt will protonate the pyridine nitrogen, which will influence the chemical shifts of
the ring protons, typically shifting them downfield compared to the free base.

1H NMR Predicted Spectrum (in D20 or DMSO-ds):
e Pyridine Ring Protons (3H): Three distinct signals in the aromatic region (~8.0-9.5 ppm).

o H2 (proton ortho to N): Expected to be the most downfield, likely a singlet or narrow
doublet.

o H5 (proton meta to N): Expected to be a doublet.
o H6 (proton ortho to N): Expected to be a doublet.

o The coupling constants (J-values) between adjacent protons (H5-H6) will be crucial for
confirming their positions.

» Methyl Protons (3H): A sharp singlet at ~2.5-3.0 ppm. The integration of this peak relative to
the aromatic protons should be 3:3 (or 1:1).

13C NMR Predicted Spectrum:

» Pyridine Ring Carbons (5C): Five signals in the aromatic region (~120-160 ppm). The carbon
bearing the nitro group (C3) and the carbons adjacent to the nitrogen (C2, C6) will have
distinct chemical shifts.

o Methyl Carbon (1C): One signal in the aliphatic region (~15-25 ppm).

Experimental Protocol: 1H and 3C NMR Spectroscopy
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o Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated
solvent (e.g., DMSO-ds or D20) in a 5 mm NMR tube. Add a small amount of
tetramethylsilane (TMS) as an internal standard (O ppm) if not using the residual solvent
peak.

 Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
o Data Acquisition:
o 'H NMR: Acquire a standard one-dimensional proton spectrum.

o 183C NMR: Acquire a proton-decoupled 3C spectrum. Techniques like DEPT can be used to
differentiate between CH, CHz, and CHs carbons.

e Data Analysis:
o Integrate the *H NMR signals to determine the relative number of protons.

o Analyze the chemical shifts and coupling patterns to assign each signal to a specific
proton in the molecule.

o Assign the signals in the 13C spectrum based on chemical shifts and comparison to
literature values for similar compounds.[6][7]

Caption: Predicted *H NMR assignments for 4-Methyl-3-nitropyridine.

Single Crystal X-ray Crystallography: The Definitive
Structure

Authoritative Grounding: When a suitable single crystal can be grown, X-ray crystallography
provides the ultimate proof of structure by determining the precise spatial coordinates of each
atom.[8][9] The resulting three-dimensional model confirms not only the connectivity but also
bond lengths, bond angles, and intermolecular interactions in the solid state.[10]

Trustworthiness: The process is self-validating through statistical figures of merit like the R-
factor, which quantifies the agreement between the experimental diffraction data and the final
structural model. A low R-factor (< 0.05) indicates a highly reliable structure determination.
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Experimental Protocol: X-ray Crystallography

o Crystal Growth (The Critical Step): Growing diffraction-quality single crystals is often the
most challenging part.

o Method: Slow evaporation is a common technique. Dissolve the compound in a suitable
solvent (e.g., ethanol, chloroform) to near saturation.[11] Allow the solvent to evaporate
slowly and undisturbed over several days to weeks.

o Goal: Obtain a single, non-twinned crystal with dimensions of approximately 0.1-0.3 mm.
» Data Collection:

o Mount a suitable crystal on a goniometer head.

o Place the crystal in a single-crystal X-ray diffractometer.

o An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is
rotated, a diffraction pattern of thousands of reflections is collected on a detector.[8][9]

e Structure Solution and Refinement:

(¢]

The collected diffraction data is processed to determine the unit cell dimensions and space
group.

o Computational methods (e.g., direct methods or Patterson methods) are used to solve the
"phase problem" and generate an initial electron density map.

o A molecular model is built into the electron density map.

o The atomic positions and thermal parameters are refined using least-squares methods to
achieve the best possible fit to the experimental data.[10]

Data Synthesis and Final Confirmation

The final step is to integrate the data from all techniques.

e MS confirms the molecular formula CeHsN202 (as the free base).
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IR confirms the presence of the key nitro and pyridine functional groups.

* NMR confirms the carbon-hydrogen framework: a pyridine ring substituted with one methyl
group and three protons, with relative positions established by coupling patterns.

o X-ray Crystallography (if successful) provides the definitive, high-resolution 3D structure,
validating the conclusions from all other spectroscopic methods.

This multi-faceted approach ensures the highest level of scientific rigor and provides an
unambiguous structural elucidation of 4-Methyl-3-nitropyridine hydrochloride.

Safety and Handling

4-Methyl-3-nitropyridine and its hydrochloride salt are hazardous chemicals and must be
handled with appropriate precautions.

o Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye damage. May
cause respiratory irritation.[6]

o Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing,
and eye/face protection (safety goggles or face shield).[12][13]

o Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid
breathing dust or vapors. Wash hands thoroughly after handling.[12][14]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.[12]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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